4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, its behavior under various conditions, and the products it forms .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Chemical Characterization and Tautomerism
- Research has utilized NMR spectroscopy for characterizing compounds like 4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, especially for understanding azo-hydrazo tautomerism. These studies are crucial for determining the structural and chemical properties of such compounds (Lyčka, 2017).
Synthesis and Transformation
- The compound has been involved in synthesis studies, particularly in the creation of 3H-pyrazoles. These synthesis processes are vital for developing new chemical entities with potential applications in various fields including materials science and pharmaceuticals (Vasin et al., 2015).
Environmental Applications
- In the realm of green chemistry, this compound has been used in the synthesis of environmentally friendly chemicals. Such applications are significant for developing sustainable and eco-friendly chemical processes (Mosaddegh et al., 2010).
Biomedical Research
- Although you requested to exclude information related to drug use, dosage, and side effects, it's important to note that compounds of this nature are often studied for their potential biomedical applications, including as inhibitors of certain enzymes or as candidates for drug development.
Corrosion Inhibition in Industrial Applications
- The compound has been explored for its potential as a corrosion inhibitor, particularly in the petroleum industry. This application is crucial for enhancing the longevity and safety of industrial equipment (Singh et al., 2020).
Novel Drug Discovery
- In the field of novel drug discovery, pyrazoles, which include the compound , are being studied extensively. These studies are focused on synthesizing new compounds with potential medicinal properties (Thangarasu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed studies of its mechanism of action, efforts to improve its synthesis, or exploration of its potential uses in areas like medicine or materials science .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-1-(2-nitrophenyl)sulfonyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-13-15(11-12-22)18(23)19(14-7-3-2-4-8-14)20(13)28(26,27)17-10-6-5-9-16(17)21(24)25/h2-10,22H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXAZBUUVRGLDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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